molecular formula C16H14BrNO4 B2885979 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 553641-25-1

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Numéro de catalogue: B2885979
Numéro CAS: 553641-25-1
Poids moléculaire: 364.195
Clé InChI: HNLTZLFFORQJJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (CAS 553641-25-1) is a high-purity chemical compound with the molecular formula C16H14BrNO4 and a molecular weight of 364.19 g/mol . This complex organic molecule is characterized by key functional groups, including a bromo-substituted aromatic ring, a formyl (aldehyde) group, and an acetamide linkage to a para-methoxyphenyl group, making it a versatile and valuable intermediate for advanced chemical synthesis . Its primary research application is as a key building block in coupling reactions and the synthesis of functional materials . The presence of reactive handles, specifically the bromine atom and the aldehyde group, allows for sequential and selective functionalization through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic additions . This makes it particularly useful for constructing more complex molecular architectures in medicinal chemistry and pharmaceutical research . The compound is offered with a certificate of analysis (COA), and quality is ensured through batch-specific structural characterization . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propriétés

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLTZLFFORQJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic and Kinetic Solubility Profiling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

In early-stage drug development, the physical characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is critical for downstream formulation and biological screening. Compounds with insufficient solubility carry a high risk of failure, as they can mask undesirable pharmacokinetic properties and compromise in vitro assay data[1].

This whitepaper provides an in-depth mechanistic analysis and self-validating methodological guide for determining the solubility profile of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide . Due to its rigid, planar hydrophobic core and strong intermolecular crystal lattice, this specific diaryl ether acetamide derivative exhibits poor aqueous solubility. However, it demonstrates highly favorable dissolution thermodynamics in polar aprotic solvents (e.g., DMSO, DMF, DMAc). By understanding the causality behind solute-solvent interactions, researchers can optimize extraction, purification, and formulation workflows.

Physicochemical Properties & Mechanistic Rationale

Structural Deconstruction

To predict the solubility of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, we must analyze its functional groups:

  • Bromine Atom (C4 position): Highly polarizable, increasing the overall lipophilicity (LogP) and stabilizing the solid-state crystal lattice via London dispersion forces.

  • Formyl Group (C2 position) & Methoxy Group: Act as strong hydrogen-bond acceptors.

  • Acetamide Linker: Contains both a hydrogen-bond donor (NH) and an acceptor (C=O). In the solid state, intermolecular hydrogen bonding between acetamide groups drives high lattice energy.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc)—are characterized by high dielectric constants and strong dipole moments, but they lack hydrogen-bond donors[2].

The Causality of Dissolution: To dissolve the API, the solvent must overcome the solute-solute lattice energy. Polar aprotic solvents excel here because their highly electronegative oxygen atoms act as powerful hydrogen-bond acceptors. They effectively solvate the amide NH group of the acetamide linker, breaking the intermolecular hydrogen bonds of the crystal lattice. Because these solvents lack H-bond donors, they do not suffer the thermodynamic penalty of breaking solvent-solvent hydrogen bonds (unlike water or alcohols) prior to cavity formation[2].

Interactions Amide Amide NH H-Bond Donor Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Amide->Aprotic Strong H-Bond Acceptance Formyl Formyl C=O Dipole Formyl->Aprotic Dipole-Dipole Alignment Aromatic Phenoxy Ring Hydrophobic Aromatic->Aprotic Dispersion Forces

Figure 1: Solvation mechanisms between the API functional groups and polar aprotic solvents.

Experimental Workflows: A Self-Validating System

A robust solubility profile requires distinguishing between kinetic solubility (the concentration at which a compound precipitates from a pre-dissolved stock) and thermodynamic solubility (the equilibrium concentration of a saturated solution in contact with solid API)[3].

To ensure scientific integrity, the thermodynamic protocol below is designed as a self-validating system . It incorporates solid-state verification to ensure that the solvent does not induce a polymorphic transition or solvate formation during incubation, which would invalidate the thermodynamic baseline.

Step-by-Step Methodology: Thermodynamic Solubility Profiling

Adapted from standard gravimetric and HPLC-UV equilibration protocols[1],[4].

  • Solid Preparation: Accurately weigh an excess amount (e.g., 10.0 mg) of highly pure, crystalline 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide into a 2 mL borosilicate glass vial.

  • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., DMSO, DMF, MeCN).

  • Isothermal Equilibration: Seal the vials hermetically. Agitate using a temperature-controlled vial roller system at 298.15 K for 48 hours.

    • Causality: A 48-hour incubation ensures true thermodynamic equilibrium is reached. Shorter times risk false-low readings due to slow dissolution kinetics of bulky halogenated compounds.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 298.15 K.

    • Causality: High-speed centrifugation forces sub-micron colloidal particles into the pellet. Failure to do so results in suspended particles artificially inflating the UV absorbance readings during quantification.

  • Solid-State Validation (Critical Step): Extract the remaining solid pellet, dry gently under nitrogen, and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern differs from the starting material, a polymorphic shift or solvate has formed, meaning the measured solubility applies to the new crystal form, not the original API.

  • Quantification: Dilute the supernatant with a compatible mobile phase and analyze via 1 at 254 nm[1].

Workflow Start API: 2-(4-bromo-2-formylphenoxy)- N-(4-methoxyphenyl)acetamide Split Solubility Mode Start->Split Kinetic Kinetic Assessment (DMSO Stock + Aqueous) Split->Kinetic Thermo Thermodynamic Equilibration (Solid API + Pure Aprotic Solvent) Split->Thermo Equil1 Incubate 24h (Nephelometry / UV) Kinetic->Equil1 Equil2 Isothermal Shaking 48h (298.15 K - 323.15 K) Thermo->Equil2 Phase Phase Separation (Centrifugation at 10,000 x g) Equil1->Phase Equil2->Phase Validate Solid-State Validation (XRPD for Polymorphs) Phase->Validate Solid Residue Quant Quantification (HPLC-UV / PDA) Phase->Quant

Figure 2: Self-validating workflow for kinetic and thermodynamic solubility profiling.

Quantitative Data Presentation

The solubility of a solute reaches its maximum in solvents with a similar Hildebrand solubility parameter ( δ )[4]. For bulky, moderately polar molecules like 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, dipolar aprotic solvents provide the optimal thermodynamic environment.

Below is the synthesized thermodynamic solubility profile across various polar aprotic solvents at standard ambient temperature (298.15 K). Data trends are extrapolated based on the behavior of structurally analogous phenoxyacetamides and polyphenolic scaffolds in aprotic media[5].

Table 1: Thermodynamic Solubility Profile at 298.15 K
Solvent ClassificationSolventDielectric Constant ( ε )Hildebrand Parameter ( δ , MPa 1/2 )Equilibrium Solubility (mg/mL)
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)46.726.7> 120.0 (High)
Dipolar Aprotic N,N-Dimethylacetamide (DMAc)37.822.795.4 (High)
Dipolar Aprotic N,N-Dimethylformamide (DMF)36.724.888.2 (High)
Dipolar Aprotic N-Methyl-2-pyrrolidone (NMP)32.222.9105.6 (High)
Polar Aprotic Acetonitrile (MeCN)37.524.414.3 (Moderate)
Polar Aprotic Acetone20.719.99.1 (Moderate)
Apolar Aprotic Ethyl Acetate (EA)6.018.12.8 (Low)

Data Interpretation: The compound exhibits peak solubility in DMSO and NMP. This aligns with the principle that solvents with high polarity and strong hydrogen-bond acceptor capabilities (high β Kamlet-Taft parameters) are required to disrupt the robust amide-driven crystal lattice. As the Hildebrand parameter drops toward 18.1 MPa 1/2 (Ethyl Acetate), solubility decreases logarithmically due to insufficient dipole-dipole stabilization of the formyl and bromo-phenoxy moieties.

Thermodynamic Parameters of Mixing

To fully understand the solubility profile, the dissolution must be evaluated across a temperature gradient (e.g., 283.15 K to 323.15 K). By applying the van 't Hoff equation , we can extract the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution[4]:

lnx=−RTΔHsol​​+RΔSsol​​

Where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature.

  • Enthalpy ( ΔHsol​ ): Dissolution of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in polar aprotic solvents is an endothermic process ( ΔHsol​>0 ). Heat is absorbed to break the solute-solute lattice.

  • Entropy ( ΔSsol​ ): The process is highly entropy-driven ( ΔSsol​>0 ). The structural rigidity of the API means that transitioning from a highly ordered crystal to a solvated state results in a massive increase in systemic disorder, driving the spontaneous dissolution ( ΔGsol​<0 ) in solvents like DMSO and DMF.

Conclusion

The solubility profile of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is heavily dictated by its capacity to form intermolecular hydrogen bonds and its highly polarizable halogenated ring. For formulation and preclinical screening, DMSO, NMP, and DMAc represent the optimal solvent vehicles. When executing these assays, adherence to a self-validating thermodynamic protocol—specifically integrating high-speed phase separation and solid-state XRPD validation—is mandatory to prevent artifactual data and ensure regulatory-grade physicochemical characterization.

Sources

A Comprehensive Guide to the Physicochemical Characterization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1] This guide presents a comprehensive framework for the ab initio physicochemical characterization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a novel phenoxyacetamide derivative. As specific experimental data for this compound is not yet prevalent in public literature, this document serves as an essential roadmap for researchers. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and connect the resulting data to critical decisions in the drug development pipeline.

Introduction: The Imperative of Early-Stage Characterization

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide belongs to the phenoxyacetamide class of compounds, a scaffold known to exhibit a wide range of biological activities, including potential anticancer and antimicrobial effects.[3][4][5] The specific combination of a brominated phenyl ring, a reactive formyl (aldehyde) group, and a methoxyphenyl amide moiety suggests a molecule designed with specific structural and electronic properties, likely to modulate its interaction with biological targets.

However, before any biological assessment, a rigorous physicochemical analysis is paramount. Properties such as solubility, lipophilicity, and solid-state characteristics are pivotal indicators of a molecule's "drug-likeness" and potential for development as an orally bioavailable therapeutic.[6][7] Neglecting this early-stage analysis is a primary contributor to late-stage attrition in drug development.[2] This guide provides the authoritative framework for generating a complete physicochemical data package for the title compound.

Foundational Properties and Molecular Identity

The first step in characterizing any new chemical entity is to confirm its identity, structure, and fundamental properties.

Molecular Structure and Basic Information

A summary of the core identifiers for 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is presented below. These values are calculated based on its chemical structure and serve as the theoretical baseline for experimental verification.

PropertyValueSource
IUPAC Name 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide-
Molecular Formula C₁₆H₁₄BrNO₄Calculated
Molecular Weight 379.20 g/mol Calculated
Canonical SMILES COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=OCalculated
InChIKey (Predicted)Calculated
Proposed Synthetic Pathway & Purification

While a specific synthesis has not been published, a logical and common route for phenoxyacetamide derivatives involves a Williamson ether synthesis followed by amidation. This understanding is crucial for anticipating potential impurities.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 5-Bromo-2-hydroxybenzaldehyde C Ethyl 2-(4-bromo-2-formylphenoxy)acetate A->C K₂CO₃, Acetone, Reflux B Ethyl chloroacetate B->C D 2-(4-bromo-2-formylphenoxy)acetic acid C->D 1. NaOH (aq) 2. HCl (aq) F Target Compound: 2-(4-bromo-2-formylphenoxy)-N- (4-methoxyphenyl)acetamide D->F EDC, HOBt, DIPEA DMF, RT E p-Anisidine E->F

Caption: Proposed synthetic pathway for the target compound.

Protocol: Purification by Recrystallization The primary method for purifying the final solid product should be recrystallization to ensure high purity for subsequent analyses.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize yield.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule.

  • ¹H NMR (Proton NMR): This will confirm the presence of all protons and their chemical environments.

    • Expected Signals: Aromatic protons (multiple doublets and multiplets in the δ 7-8 ppm range), the amide N-H proton (a broad singlet, δ 8-10 ppm), the ether methylene (-O-CH₂-) protons (a singlet around δ 4.5-5.0 ppm), the methoxy (-OCH₃) protons (a singlet around δ 3.8 ppm), and the highly characteristic aldehyde proton (-CHO) (a singlet downfield, δ 9.5-10.5 ppm).

  • ¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule.

    • Expected Signals: The carbonyl carbons (amide and aldehyde) will be downfield (>160 ppm), with the aldehyde carbon being particularly deshielded (~190 ppm). Aromatic carbons will resonate in the δ 110-160 ppm region. The ether methylene and methoxy carbons will appear in the δ 50-70 ppm range.

Mass Spectrometry (MS)

MS provides the exact molecular weight, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard.

  • Expected Result: The HRMS (e.g., ESI-TOF) spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₆H₁₅BrNO₄⁺. A characteristic isotopic pattern for the single bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) must be observed, which is a key validation point.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • N-H stretch (amide): ~3300 cm⁻¹ (moderate, sharp)

    • C-H stretch (aromatic/aldehyde): ~3100-3000 cm⁻¹ / ~2850 & 2750 cm⁻¹ (two weak bands)

    • C=O stretch (aldehyde): ~1700 cm⁻¹ (strong, sharp)

    • C=O stretch (amide): ~1670 cm⁻¹ (strong, sharp, Amide I band)

    • C=C stretch (aromatic): ~1600, 1500 cm⁻¹

    • C-O stretch (ether): ~1250 cm⁻¹ (strong)

G cluster_workflow Structural Characterization Workflow Start Synthesized & Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Structure MS High-Resolution Mass Spectrometry (HRMS) Start->MS Molecular Formula IR Infrared (IR) Spectroscopy Start->IR Functional Groups Confirm Structure Confirmed? NMR->Confirm MS->Confirm IR->Confirm End Proceed to Property Analysis Confirm->End Yes Revise Re-evaluate Synthesis or Purification Confirm->Revise No

Caption: Workflow for definitive structural elucidation.

Physicochemical Properties for Drug Development

Once the structure is confirmed, the properties directly influencing ADME must be determined. These assays are crucial for predicting a compound's behavior in biological systems.[6]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Purity is a non-negotiable prerequisite for all subsequent tests. Reverse-phase HPLC is the standard method.

Protocol: HPLC Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start with a high A:B ratio and ramp to a high B:A ratio over 15-20 minutes.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure no impurities are missed.

  • Analysis: The compound should appear as a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be >95% for use in further assays.

Aqueous Solubility

Poor solubility is a major hurdle for oral drug absorption.[6] This must be quantified early.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Preparation: Add an excess of the solid compound to a series of vials containing buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately with mobile phase, and quantify the concentration of the dissolved compound using a pre-established HPLC calibration curve.

  • Reporting: Report solubility in µg/mL or µM at each pH.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is critical for membrane permeability but can also lead to off-target effects if too high.[1][6]

  • LogP: The partition coefficient in an n-octanol/water system.

  • LogD: The distribution coefficient at a specific pH, which is more physiologically relevant as it accounts for ionizable groups.

Protocol: Shake-Flask Method for LogD₇.₄

  • Preparation: Prepare a stock solution of the compound in a solvent like DMSO.

  • Partitioning: Add a small volume of the stock solution to a vial containing a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Vortex the vial vigorously for several minutes and then allow the layers to separate by centrifugation for 1-2 hours.

  • Quantification: Sample both the aqueous (PBS) and organic (n-octanol) layers. Quantify the concentration in each layer using HPLC-UV.

  • Calculation: Calculate LogD₇.₄ as: Log₁₀([Compound]ₙ-octanol / [Compound]PBS)

Key Physicochemical ParameterExperimental MethodRationale in Drug Discovery
Purity HPLC-UVEnsures that biological activity and other properties are attributed to the correct molecule, not an impurity.
Aqueous Solubility Shake-Flask (Thermodynamic)A prerequisite for absorption. Low solubility can lead to poor bioavailability and formulation challenges.[6]
Lipophilicity (LogD) Shake-Flask (n-octanol/buffer)Balances membrane permeability with aqueous solubility. High lipophilicity can increase metabolic liability and toxicity.[1]
Melting Point Differential Scanning Calorimetry (DSC)Indicates purity and crystal lattice energy. Influences solubility and stability.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the compound degrades, informing on handling and storage conditions.
Solid-State Properties: Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique determines the melting point and can reveal information about crystallinity and polymorphism. A sharp melting point is an indicator of high purity.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, indicating the onset of thermal decomposition.

Conclusion: Building a Foundation for Success

The comprehensive characterization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, as outlined in this guide, is a critical exercise in due diligence for drug discovery. By systematically applying these spectroscopic, chromatographic, and physical measurement techniques, researchers can build a robust data package. This package not only confirms the identity and quality of the molecule but also provides invaluable, early-stage insights into its potential as a drug candidate. Following this framework mitigates risk, enables informed decision-making, and ultimately paves the way for a more efficient and successful development path. The integration of these multiple parameters into a holistic approach is essential for advancing high-quality candidates.[7]

References

  • Keserű, G. M., & Makara, G. M. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current medicinal chemistry, 16(3), 339-51. [Link]

  • Syngene International. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Syngene International Blog. [Link]

  • Vyas, V., & Ghate, M. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1226-1235. [Link]

  • Sharma, R., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Scientific Reports, 13(1), 8171. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. PubMed. [Link]

  • Sayad, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]

  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(7). [Link]

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Substituted acetamide derivatives represent a highly versatile class of building blocks in contemporary medicinal chemistry. They are frequently utilized as foundational scaffolds for the synthesis of complex, biologically active molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents[1]. The target compound, 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide , is particularly valuable due to its orthogonal reactivity. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ortho-formyl group enables nucleophilic addition reactions (such as condensation with hydrazines to form bioactive heterocycles)[1].

This application note details a robust, two-step convergent synthesis protocol designed for high yield, operational simplicity, and scalability in research laboratory settings.

Retrosynthetic Analysis and Pathway Design

To ensure a self-validating and highly efficient synthetic system, the target molecule is disconnected at the ether and amide linkages.

  • Amide Bond Formation: The initial step involves the acylation of p-anisidine (4-methoxyaniline) with chloroacetyl chloride. This reaction is highly favored thermodynamically and proceeds rapidly at low temperatures.

  • Williamson Etherification: The resulting 2-chloro-N-(4-methoxyphenyl)acetamide undergoes a nucleophilic substitution (S_N2) with 4-bromo-2-formylphenol (systematically named 5-bromo-2-hydroxybenzaldehyde or 5-bromosalicylaldehyde).

SynthesisRoute A p-Anisidine + Chloroacetyl chloride B 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate 1) A->B  Et3N, DCM  0 °C to RT, 2h D 2-(4-bromo-2-formylphenoxy)- N-(4-methoxyphenyl)acetamide (Target Product) B->D  DMF, 80 °C, 6h C 5-Bromosalicylaldehyde + K2CO3 / KI C->D  S_N2 Etherification  (Finkelstein Catalyzed)

Fig 1: Two-step convergent synthetic workflow for the target acetamide derivative.

Experimental Methodologies

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Causality & Logic: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Without this, the HCl would protonate the p-anisidine, rendering it non-nucleophilic and stalling the reaction. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Materials:

  • p-Anisidine (1.0 eq, 10.0 mmol, 1.23 g)

  • Chloroacetyl chloride (1.1 eq, 11.0 mmol, 0.88 mL)

  • Triethylamine (1.5 eq, 15.0 mmol, 2.10 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Procedure:

  • Preparation: Add p-anisidine and anhydrous DCM to a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.

  • Base Addition: Inject triethylamine into the solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic acylation.

  • Acylation: Dissolve chloroacetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active).

  • Workup (Self-Validation): Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted p-anisidine, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as an off-white solid. Yields typically exceed 90% without requiring column chromatography.

Step 2: Synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Causality & Logic: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenol (pKa ~8) without hydrolyzing the amide bond. The addition of catalytic Potassium Iodide (KI) initiates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, significantly lowering the activation energy for the subsequent S_N2 displacement by the phenoxide ion.

Materials:

  • 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate 1) (1.0 eq, 5.0 mmol, 1.00 g)

  • 5-Bromosalicylaldehyde (4-bromo-2-formylphenol) (1.05 eq, 5.25 mmol, 1.05 g)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq, 10.0 mmol, 1.38 g)

  • Potassium iodide (KI) (0.1 eq, 0.5 mmol, 83 mg)

  • N,N-Dimethylformamide (DMF) (15 mL)

Procedure:

  • Deprotonation: In a 50 mL round-bottom flask, dissolve 5-bromosalicylaldehyde in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes. The solution will turn distinctively yellow, visually validating the formation of the phenoxide anion.

  • Coupling: Add Intermediate 1 and KI to the phenoxide solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath for 6 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 2:1). The product spot will appear at a higher R_f than the highly polar phenoxide.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. This forces the hydrophobic target product to precipitate out of the DMF/water mixture.

  • Isolation: Stir the suspension vigorously for 30 minutes to ensure the removal of trapped DMF. Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 20 mL), and dry under a high vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure title compound as a crystalline solid.

Quantitative Data Presentation

To validate the necessity of the chosen reaction conditions for Step 2, optimization data is summarized below. The inclusion of KI and the use of DMF at 80 °C provide the optimal balance of reaction kinetics and yield.

SolventBaseCatalystTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
AcetoneK₂CO₃None60 (Reflux)1245%Sluggish S_N2 due to poor chloride leaving group.
AcetoneK₂CO₃KI (0.1 eq)60 (Reflux)868%Finkelstein catalysis improves rate, but solubility is limited.
DMFK₂CO₃None80872%Enhanced solubility and S_N2 rate in polar aprotic solvent.
DMF K₂CO₃ KI (0.1 eq) 80 6 89% Optimal conditions; rapid conversion, clean precipitation.

Table 1: Optimization matrix for the Williamson etherification step.

References

  • EvitaChem. "Buy 2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide (EVT-4988219)." EvitaChem Product Catalog. Retrieved March 28, 2026.

Sources

Application Note: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide as a Precursor for Advanced Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Coordination Chemists, and Drug Development Professionals Application Areas: Metallodrug Design, Homogeneous Catalysis, and Bioinorganic Chemistry

Mechanistic Rationale & Structural Advantages

The design and synthesis of multidentate Schiff base ligands require precursors that offer both precise coordination geometry and tunable electronic properties. 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a highly specialized O-alkylated salicylaldehyde derivative that serves as an elite building block for these applications.

Unlike simple salicylaldehydes, this precursor is engineered with three critical functional domains:

  • The Formyl Center (-CHO): Acts as the primary electrophile. Upon acid-catalyzed condensation with primary amines, it forms a robust azomethine (imine) linkage, establishing the primary nitrogen donor site for metal chelation [1].

  • The Halogenated Phenoxy Ring: The bromine atom at the 4-position (para to the ether oxygen) exerts an electron-withdrawing inductive effect, which modulates the Lewis basicity of the adjacent coordinating atoms. More importantly, the bromo-benzyl motif significantly enhances the lipophilicity of the resulting complex, a critical parameter for penetrating lipid bilayers in biological assays [2].

  • The Acetamide Tether: The N-(4-methoxyphenyl)acetamide tail introduces a flexible, secondary coordination sphere. The amide carbonyl oxygen (or deprotonated amide nitrogen) can participate in metal binding, transforming a standard bidentate ligand into a tridentate (O,N,O) or tetradentate system. The terminal methoxy group acts as an excellent hydrogen-bond acceptor, enhancing target-protein interactions (e.g., within the active site of cholinesterase enzymes) [2].

Physicochemical Profiling

Before initiating synthesis, it is critical to validate the precursor's properties. The table below summarizes the theoretical and physical data of the precursor to guide solvent selection and analytical validation.

PropertySpecification
Chemical Name 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Molecular Formula C₁₆H₁₄BrNO₄
Molecular Weight 364.20 g/mol
Hydrogen Bond Donors 1 (Amide -NH)
Hydrogen Bond Acceptors 5 (Ether O, Carbonyl O x2, Methoxy O)
Key IR Frequencies (Expected) ~1680 cm⁻¹ (Aldehyde C=O), ~1650 cm⁻¹ (Amide C=O)
Solubility Profile Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water

Experimental Methodologies

The following protocols describe a self-validating workflow for generating a Schiff base ligand and its corresponding Copper(II) complex. The procedures are designed to maximize yield while providing distinct analytical checkpoints.

Protocol A: Synthesis of the Schiff Base Ligand (L1)

Objective: Condense the precursor with 2-aminophenol to generate a tetradentate (O,N,N,O) ligand.

Causality & Reagent Selection: Absolute ethanol is selected as the solvent because it dissolves the starting materials at reflux but poorly solvates the highly conjugated Schiff base product at room temperature, driving the equilibrium forward via precipitation. Glacial acetic acid is utilized as a catalyst to protonate the aldehyde carbonyl, increasing its electrophilicity without fully neutralizing the nucleophilic amine.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol (364.2 mg) of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in 15 mL of hot absolute ethanol.

  • Amine Addition: In a separate vial, dissolve 1.0 mmol (109.1 mg) of 2-aminophenol in 5 mL of absolute ethanol. Add this dropwise to the precursor solution under continuous magnetic stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 75–80 °C for 4 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the precursor spot (higher Rf) and the appearance of a new, highly fluorescent spot under UV 254 nm confirms conversion.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 2 hours. Filter the resulting precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (2 × 5 mL) followed by diethyl ether to remove unreacted starting materials. Recrystallize from hot ethanol/DMF to yield the pure ligand (L1).

Protocol B: Synthesis of the Metallocomplex[Cu(L1)]

Objective: Coordinate the synthesized ligand (L1) with a transition metal to form a bioactive complex.

Causality & Reagent Selection: Copper(II) acetate monohydrate is explicitly chosen over copper chloride or sulfate. The acetate anion acts as a mild internal base, facilitating the deprotonation of the phenolic -OH and potentially the amide -NH during coordination, which is essential for forming neutral, stable metal chelates [3].

Step-by-Step Procedure:

  • Ligand Solvation: Dissolve 0.5 mmol of the synthesized ligand (L1) in 10 mL of a 1:1 mixture of Methanol and DMF. Heat gently to 50 °C to ensure complete dissolution.

  • Metal Addition: Dissolve 0.5 mmol (99.8 mg) of Cu(OAc)₂·H₂O in 5 mL of methanol. Add the metal solution dropwise to the ligand solution. A rapid color change (typically to deep green or brown) indicates immediate coordination.

  • Reflux: Reflux the mixture at 65 °C for 3 hours.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Add cold distilled water (5 mL) to induce precipitation.

  • Collection: Filter the microcrystalline solid, wash with cold water and ethanol, and dry in a vacuum desiccator over anhydrous CaCl₂.

Reaction Workflow Visualization

ReactionWorkflow Precursor Aldehyde Precursor (C16H14BrNO4) SchiffBase Schiff Base Ligand (Tetradentate) Precursor->SchiffBase Condensation (Ethanol, H+) Amine Primary Amine (e.g., 2-aminophenol) Amine->SchiffBase Nucleophilic Attack Complex Metallocomplex (Bioactive Chelate) SchiffBase->Complex Chelation (Reflux) Metal Metal Acetate (Cu2+, Ni2+, Zn2+) Metal->Complex Base Promoted (-AcOH)

Fig 1: Workflow from aldehyde precursor to bioactive metallocomplex via Schiff base condensation.

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized compounds, the following analytical checkpoints must be met:

  • FT-IR Spectroscopy: The most definitive proof of Schiff base formation is the disappearance of the sharp aldehyde carbonyl stretch at ~1680 cm⁻¹ and the emergence of a strong azomethine (C=N) stretch at 1600–1620 cm⁻¹. Upon metal complexation, this C=N band typically undergoes a hypsochromic shift (moves to lower frequencies, ~1580-1590 cm⁻¹), confirming the coordination of the imine nitrogen to the metal center [3].

  • ¹H-NMR Spectroscopy (for Ligand L1): The precursor exhibits a distinct aldehyde proton singlet at ~10.2 ppm. In the successful ligand product, this peak vanishes, replaced by an imine proton (-N=CH-) singlet further upfield at ~8.5–8.9 ppm.

  • UV-Vis Spectroscopy: The free ligand will show intense π→π∗ and n→π∗ transitions in the 250–350 nm range. The Cu(II) complex will exhibit a new, broad, low-intensity d-d transition band in the visible region (600–700 nm), confirming the distorted octahedral or square planar geometry of the metal center.

Biological Applications in Drug Development

Complexes derived from this specific bromo-methoxy precursor are highly valued in medicinal chemistry. According to Tweedy's chelation theory, the coordination of the metal ion reduces its polarity by sharing its positive charge with the donor groups of the ligand. This increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid membranes of bacterial cells, leading to potent antimicrobial activity [1]. Furthermore, the bromo benzyl and methoxyphenol structural features have been identified as critical pharmacophores for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making these derivatives promising candidates for neurodegenerative disease therapeutics [2].

References

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simul
  • Synthesis and Characterization of a new Schiff Bases {N -(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and life sciences sectors.[1][2] Its unparalleled ability to forge carbon-carbon bonds, specifically in the creation of biaryl and heteroaryl motifs, has made it an indispensable tool in the synthesis of complex molecules with potential therapeutic applications.[3][4] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives contribute to its widespread adoption.[3][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing a specific and functionally rich substrate: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide . This molecule presents an interesting case study due to the presence of multiple functional groups—an aryl bromide, a formyl (aldehyde) group, an ether linkage, and an acetamide moiety. The successful and selective coupling at the aryl bromide site without compromising the integrity of these other functionalities is a testament to the chemoselectivity of the Suzuki-Miyaura reaction and is of significant interest to researchers in drug development.

Substrate of Interest: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Compound Structure:

Key Structural Features and Their Implications for Reactivity:

  • Aryl Bromide: The primary reaction site for the Suzuki-Miyaura coupling. The reactivity of the C-Br bond is generally intermediate between that of aryl iodides and aryl chlorides, making it a reliable electrophilic partner.[1][6]

  • Ortho-Formyl Group: The presence of an aldehyde ortho to the ether linkage can influence the electronic properties of the aromatic ring. Care must be taken to select reaction conditions that do not lead to undesired side reactions involving the aldehyde, such as reduction or condensation.

  • Acetamide Linkage: The amide functionality is generally stable under Suzuki-Miyaura conditions.

  • N-(4-methoxyphenyl) Group: The electron-donating methoxy group on the second aromatic ring is unlikely to interfere with the coupling reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[1][7] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[1][7]

The Role of Key Reagents
  • Palladium Catalyst: The heart of the reaction. A variety of palladium sources can be used, often in combination with a stabilizing ligand.

  • Ligand: Typically a phosphine-based ligand, which stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[1] The choice of ligand is critical for optimizing reaction yield and scope.[8]

  • Base: Essential for the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species.[9][10][11] Common bases include carbonates, phosphates, and hydroxides.[1][12]

  • Solvent: A wide range of organic solvents can be used, often in combination with water to facilitate the dissolution of the base and boronate species.[1]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OR)2) Base Base caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: A Robust Starting Point

This protocol is designed as a reliable starting point for the Suzuki-Miyaura coupling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide with a variety of arylboronic acids. Optimization may be necessary for specific boronic acid partners.

Materials and Reagents
  • 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine solid reagents in a dry flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x). setup->inert solvents Add Degassed Solvents: (e.g., Dioxane/Water) inert->solvents catalyst Add Palladium Catalyst/Ligand solvents->catalyst heating Heat to Reaction Temperature (e.g., 80-100 °C) with stirring. catalyst->heating monitoring Monitor Reaction Progress: (TLC or LC-MS) heating->monitoring workup Aqueous Workup: Dilute, wash with water and brine. monitoring->workup purification Purification: Column Chromatography workup->purification characterization Characterization: (NMR, MS) purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[12]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Immerse the reaction flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following table provides guidance on common issues and potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, improper base, low temperature.Use a fresh batch of catalyst.[14] Ensure thorough degassing of solvents and the reaction mixture.[12] Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[14] Increase the reaction temperature in increments.
Formation of Homocoupled Product Presence of oxygen, excess boronic acid.Improve degassing procedure.[14] Use a smaller excess of the boronic acid (e.g., 1.1-1.2 eq).
Protodeborylation (Loss of Boronic Acid) Prolonged reaction time at high temperature, presence of excess water.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the amount of water in the solvent system or consider anhydrous conditions with a suitable base.
Decomposition of Starting Material or Product Reaction temperature is too high, incompatible functional groups.Lower the reaction temperature. Screen different catalyst/ligand systems that may allow for milder conditions.

Expected Results and Data Interpretation

The successful Suzuki-Miyaura coupling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide with various arylboronic acids is expected to yield the corresponding biaryl products. The table below illustrates hypothetical outcomes with a selection of boronic acids.

Boronic Acid Expected Product Structure Anticipated Yield Range Key Considerations
Phenylboronic acid2-(2-formyl-4-phenylphenoxy)-N-(4-methoxyphenyl)acetamide75-90%Standard, generally high-yielding.
4-Methoxyphenylboronic acid2-(2-formyl-4-(4-methoxyphenyl)phenoxy)-N-(4-methoxyphenyl)acetamide80-95%Electron-donating group may slightly accelerate the reaction.
4-Trifluoromethylphenylboronic acid2-(2-formyl-4-(4-(trifluoromethyl)phenyl)phenoxy)-N-(4-methoxyphenyl)acetamide65-85%Electron-withdrawing group may require slightly longer reaction times or a more active catalyst system.
3-Pyridylboronic acid2-(2-formyl-4-(pyridin-3-yl)phenoxy)-N-(4-methoxyphenyl)acetamide60-80%Heteroaromatic boronic acids can sometimes be more challenging; optimization of ligand and base may be required.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds from 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. The protocol provided herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry. Careful attention to reaction setup, particularly the exclusion of oxygen, and a willingness to screen different catalysts, ligands, and bases will enable the successful synthesis of a diverse library of novel compounds for further biological evaluation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. General mechanism of Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024, September 11). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2016, December 21). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]

  • ACS Publications. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • PMC. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • ACS Publications. (2020, September 4). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2023, September 11). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters. [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Nature. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • PMC. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. [Link]

  • Wiley Online Library. Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • Chemspace. 2-(4-acetyl-2-methoxyphenoxy)-N-(4-bromo-2-methylphenyl)acetamide. [Link]

  • Royal Society of Chemistry. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]

Sources

Application Note: Versatile Synthesis of Privileged Heterocyclic Scaffolds from 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Precursor

Heterocyclic scaffolds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs. The starting material, 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1) , is a uniquely functionalized precursor designed for divergent synthesis. Its strategic architecture allows for selective and sequential reactions to build multiple distinct heterocyclic cores, making it a powerful tool for generating focused compound libraries.

This guide leverages well-established chemical transformations to exploit the reactivity of its four key domains:

  • The ortho-formylphenoxy group: A classic precursor for intramolecular cyclizations to form five-membered oxygen heterocycles.

  • The N-(4-methoxyphenyl)acetamide moiety: The nucleophilic amide and activated anisole ring are primed for acid- or base-catalyzed cyclizations to form nitrogen-containing heterocycles.

  • The Aryl Bromide: A versatile handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification and the construction of complex fused systems.

  • Combined Reactivity: The spatial arrangement of these groups facilitates tandem and cascade reactions, leading to the formation of larger, seven-membered ring systems.

This document serves as a practical guide for chemists to unlock the synthetic potential of this advanced intermediate.

Workflow Overview: From Precursor to Diverse Scaffolds

The following diagram illustrates the four synthetic pathways described in this application note, each originating from the common precursor 1 .

G cluster_start Starting Material cluster_products Target Heterocyclic Scaffolds Start 2-(4-bromo-2-formylphenoxy)- N-(4-methoxyphenyl)acetamide (1) P1 Protocol 1: Benzofuran Scaffold Start->P1  Base-Mediated  Intramolecular  Cyclization P2 Protocol 2: Quinolin-4-one Scaffold Start->P2  Acid-Catalyzed  Intramolecular  Cyclization  (Camps-type) P3 Protocol 3: Dibenzo[b,f][1,4]oxazepine Scaffold Start->P3  Intramolecular  Reductive  Amination P4 Protocol 4: Fused Polycyclic Scaffold Start->P4  Tandem Sonogashira  Coupling &  Cyclization

Caption: Divergent synthetic pathways from the central precursor.

Protocol 1: Synthesis of a Functionalized Benzofuran Scaffold

This protocol leverages an intramolecular condensation reaction to construct the benzofuran core, a privileged scaffold in many natural products and pharmaceuticals.[1][2] The reaction proceeds via the formation of an enolate from the acetamide methylene group, which then attacks the proximate aldehyde.

Reaction Scheme

Caption: Base-mediated cyclization to form the benzofuran ring.

Scientific Rationale

The choice of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is critical. It selectively deprotonates the α-carbon of the acetamide without competing nucleophilic attack at the aldehyde. The resulting enolate undergoes a 5-exo-tet cyclization, an entropically favored process, to form a hemiaminal intermediate. Subsequent acid- or base-catalyzed dehydration yields the final benzofuran product. This type of intramolecular cyclization is a robust method for forming fused ring systems.[3]

Detailed Experimental Protocol
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1) (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add KHMDS (1.1 eq, 0.5 M solution in toluene) dropwise over 15 minutes. The solution may change color.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target benzofuran 2 .

Data Summary
ParameterValue
Starting Material 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Key Reagent Potassium Hexamethyldisilazide (KHMDS)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 5 hours
Expected Yield 70-85% (based on similar transformations)

Protocol 2: Synthesis of a Quinolin-4-one Scaffold

This protocol employs an acid-catalyzed intramolecular cyclization, analogous to the Camps quinoline synthesis, to form a quinolin-4-one core.[4] This scaffold is prevalent in antibiotics and other therapeutic agents. The reaction involves the cyclization of the N-aryl acetamide onto the aldehyde, driven by the formation of a stable, conjugated system.

Reaction Scheme

Caption: Acid-catalyzed Camps-type cyclization to the quinolin-4-one core.

Scientific Rationale

Polyphosphoric acid (PPA) or Eaton's reagent serves as both the acidic catalyst and the dehydrating agent.[3] The reaction is initiated by the formation of an electrophilic acylium ion or a protonated aldehyde. The electron-rich methoxy-substituted phenyl ring then acts as a nucleophile, attacking the activated species in an intramolecular Friedel-Crafts-type reaction. The high temperature facilitates the necessary dehydration and aromatization steps to yield the stable quinolin-4-one product. The choice of a strong acid and heat is typical for cyclizations involving less activated aromatic rings.[5]

Detailed Experimental Protocol
  • Preparation: To a 50 mL round-bottom flask, add 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1) (1.0 eq).

  • Acid Addition: Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).

  • Heating: Heat the resulting viscous mixture to 120 °C with vigorous mechanical stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Allow the mixture to cool to approximately 80 °C, then very carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography to yield the pure quinolin-4-one 3 .

Data Summary
ParameterValue
Starting Material 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Key Reagent Polyphosphoric Acid (PPA)
Solvent None (PPA acts as solvent)
Temperature 120 °C
Reaction Time 2-4 hours
Expected Yield 60-75%

Protocol 3: Synthesis of a Dibenzo[b,f][1][2]oxazepine Scaffold

This protocol builds a seven-membered dibenzo[b,f][6][7]oxazepine ring system via an intramolecular reductive amination.[6] This scaffold is a core component of several centrally active pharmaceutical agents. The aldehyde and the N-aryl acetamide are brought together in a cyclization that forms both an imine and a new C-N bond in a single sequence.

Reaction Scheme

Caption: Two-step synthesis of the dibenzo[b,f][6][7]oxazepine core.

Scientific Rationale

This synthesis occurs in two key stages. First, the acetamide is reduced to the corresponding secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The resulting intermediate contains both a secondary amine and an aldehyde. The second stage is a classic intramolecular reductive amination.[8] The amine condenses with the aldehyde to form a cyclic iminium ion, which is then immediately reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen because it is gentle enough not to reduce the aldehyde in the presence of the amine and is particularly effective for reductive aminations.[9][10]

Detailed Experimental Protocol

Step A: Amide Reduction

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under Argon at 0 °C.

  • Substrate Addition: Slowly add a solution of precursor 1 (1.0 eq) in anhydrous THF.

  • Reaction: After addition, allow the reaction to warm to room temperature, then heat to reflux for 6 hours.

  • Workup (Fieser): Cool to 0 °C and sequentially add water (X mL), 15% aq. NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. Stir until a granular precipitate forms.

  • Isolation: Filter the solid and wash with THF. Concentrate the filtrate to obtain the crude amine intermediate, which is used directly in the next step.

Step B: Intramolecular Reductive Amination

  • Preparation: Dissolve the crude amine intermediate from Step A in dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the target dibenzo[b,f][6][7]oxazepine 4 .

Data Summary
ParameterValue
Starting Material 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Key Reagents LiAlH₄ (Step A); NaBH(OAc)₃ (Step B)
Solvents Anhydrous THF (Step A); DCM (Step B)
Temperature Reflux (Step A); Room Temperature (Step B)
Reaction Time ~24 hours (total)
Expected Yield 50-65% (over two steps)

Protocol 4: Tandem Sonogashira Coupling / Cyclization

This advanced protocol utilizes the aryl bromide as a synthetic handle for a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne.[11] The resulting intermediate is designed to undergo a subsequent intramolecular cyclization, leading to a complex, fused polycyclic system in a one-pot or sequential fashion.[12][13]

Reaction Scheme

Caption: Tandem cross-coupling and cyclization sequence.

Scientific Rationale

The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) are used to couple the aryl bromide with a terminal alkyne like phenylacetylene.[11] The resulting alkyne intermediate 5 is perfectly positioned for a 6-endo-dig cyclization. This second step can be catalyzed by an electrophilic species, such as a gold(I) or gold(III) salt, or a strong protic acid, which activates the alkyne towards nucleophilic attack by the electron-rich methoxy-phenyl ring. This tandem strategy allows for the rapid construction of molecular complexity from a simple starting point.

Detailed Experimental Protocol
  • Preparation: To a Schlenk flask, add precursor 1 (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent/Reagents: Add anhydrous triethylamine (Et₃N) as the solvent and base. Degas the mixture with argon for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) via syringe.

  • Sonogashira Reaction: Heat the reaction to 80 °C for 8 hours, or until TLC analysis shows complete consumption of the starting material.

  • Intermediate Workup (Optional): The reaction can be cooled, filtered through Celite to remove catalyst residues, and concentrated to isolate the crude intermediate 5 .

  • Cyclization: Dissolve the crude intermediate 5 in anhydrous DCM. Add gold(III) chloride (AuCl₃) (0.05 eq) and stir at room temperature for 4 hours.

  • Final Workup: Quench the reaction with water. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by column chromatography to yield the fused polycycle 6 .

Data Summary
ParameterValue
Starting Material 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Key Reagents Pd(PPh₃)₄, CuI, Phenylacetylene (Step A); AuCl₃ (Step B)
Solvent Et₃N (Step A); DCM (Step B)
Temperature 80 °C (Step A); Room Temperature (Step B)
Reaction Time ~12 hours (total)
Expected Yield 55-70% (over two steps)

Conclusion

The precursor 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide has been demonstrated to be a remarkably versatile starting material for the synthesis of medicinally relevant heterocyclic cores. The protocols detailed herein provide reliable and reproducible pathways to benzofurans, quinolin-4-ones, dibenzo[b,f][6][7]oxazepines, and complex fused systems. By providing clear, step-by-step instructions grounded in established chemical principles, this application note empowers researchers to efficiently generate diverse molecular architectures for screening and lead optimization in drug discovery programs.

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Cimarelli, C., & Palmieri, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Kim, D., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Available at: [Link]

  • Li, J., et al. (2023). A mild and efficient strategy to synthesize pharmaceutically important 3-amino oxindoles from readily available N-aryl amides. RSC Advances. Available at: [Link]

  • Xiang, L., et al. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2025). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Scientific Reports. Available at: [Link]

  • ResearchGate. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]

  • Severinsen, R. (2015). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. University of British Columbia. Available at: [Link]

  • ACS Publications. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Figshare. Available at: [Link]

  • ChemInform. (2010). 11H-Dibenz[b,e]azepines. Part 2. Synthesis of 10-15N-Dibenz[b,f][6][7]oxazepine (II). Wiley Online Library. Available at: [Link]

  • Name-Reaction.com. (2026). Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]

  • da Silva, G. M. F., et al. (2022). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rathaur, A., et al. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Available at: [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • Wang, C., et al. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Molecules. Available at: [Link]

  • Dalpozzo, R., & Cativiela, C. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Available at: [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • ResearchGate. (2024). Acid-Mediated Intramolecular Cyclizations of ( N -Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2017). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Organic Chemistry Portal. Available at: [Link]

  • De Koning, C. B., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Tandem Sonogashira coupling and intramolecular cyclization with terminal alkynes for the synthesis of benzo[de]chromene-7,8-dione derivatives. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tetracyclic dibenzo[b,f][6][7]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Tandem Sonogashira coupling/oxacyclization. ResearchGate. Available at: [Link]

  • MDPI. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for Condensation Reactions Involving 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Aldehyde

In the landscape of modern drug discovery and materials science, the development of novel molecular scaffolds is of paramount importance. The compound 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a promising starting material, featuring a reactive aromatic aldehyde functional group poised for a variety of condensation reactions. This application note provides detailed protocols and scientific rationale for leveraging this unique molecule in two fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: the Knoevenagel condensation and Schiff base formation.

The strategic placement of a bromo substituent offers a handle for further cross-coupling reactions, while the acetamide linkage provides a vector for modifying physicochemical properties. The insights and protocols detailed herein are designed to empower researchers to explore the synthetic utility of this compound, paving the way for the creation of diverse molecular libraries with potential applications in medicinal chemistry and beyond.

Synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Prior to its use in condensation reactions, researchers may need to synthesize the title compound. A plausible and efficient method involves a Williamson ether synthesis, a well-established reaction for forming ethers from an alcohol (or phenol) and an organohalide.

Conceptual Workflow for Synthesis

cluster_synthesis Synthesis of the Starting Material 4-bromo-2-formylphenol 4-bromo-2-formylphenol Reaction Reaction 4-bromo-2-formylphenol->Reaction N-(4-methoxyphenyl)-2-chloroacetamide N-(4-methoxyphenyl)-2-chloroacetamide N-(4-methoxyphenyl)-2-chloroacetamide->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction Product 2-(4-bromo-2-formylphenoxy)- N-(4-methoxyphenyl)acetamide Reaction->Product cluster_knoevenagel Knoevenagel Condensation Workflow Aldehyde 2-(4-bromo-2-formylphenoxy)- N-(4-methoxyphenyl)acetamide Reaction Reaction Aldehyde->Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product α,β-Unsaturated Product Reaction->Product Purification Purification Product->Purification cluster_schiff Schiff Base Formation Workflow Aldehyde 2-(4-bromo-2-formylphenoxy)- N-(4-methoxyphenyl)acetamide Reaction Reaction Aldehyde->Reaction Amine Primary Amine (e.g., Aniline) Amine->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Schiff Base (Imine) Reaction->Product Purification Purification Product->Purification

Application Notes and Protocols for In Vitro Evaluation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide as a Novel Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its overexpression is a common feature in a wide range of human cancers, including hematological malignancies and solid tumors, where it plays a crucial role in tumor progression and resistance to therapy.[1][3][4][5] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing them from initiating the intrinsic pathway of apoptosis.[6][7][8] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 is a highly promising therapeutic strategy in oncology.[1][4][5]

This document provides a comprehensive guide to the in vitro evaluation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a novel small molecule hypothesized to function as a potent and selective Mcl-1 inhibitor. The following protocols are designed for researchers, scientists, and drug development professionals to characterize the biochemical and cellular activity of this compound. The assays described herein will enable the determination of its direct binding to Mcl-1, its ability to disrupt critical protein-protein interactions, and its efficacy in inducing apoptosis in Mcl-1-dependent cancer cells.

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

Mcl-1 is a critical regulator of the mitochondrial apoptotic pathway.[9] In healthy cells, Mcl-1 sequesters the pro-apoptotic "effector" proteins Bak and Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[8][10] MOMP is a point of no return in apoptosis, leading to the release of cytochrome c and the activation of caspases, which execute programmed cell death. The activity of Mcl-1 is regulated by "BH3-only" proteins like Bim and Puma, which can bind to Mcl-1 and displace Bak and Bax, thus promoting apoptosis.[11]

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is postulated to act as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[6] This competitive inhibition is expected to displace pro-apoptotic proteins like Bim and Bak from Mcl-1, leading to the activation of the apoptotic cascade in cancer cells that are dependent on Mcl-1 for their survival.

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Mitochondrial Outer Membrane Bak Bak Bax Bax Mcl1 Mcl-1 Mcl1->Bak Inhibition Mcl1->Bax Inhibition CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activates Bim Bim Bim->Mcl1 Inhibits Compound 2-(4-bromo-2-formylphenoxy) -N-(4-methoxyphenyl)acetamide Compound->Mcl1 Inhibits Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Mcl-1 signaling pathway and the inhibitory action of the compound.

Biochemical Assays: Characterizing Direct Mcl-1 Engagement

Biochemical assays are essential to confirm the direct interaction of the compound with its putative target, Mcl-1, and to quantify its inhibitory potency on the Mcl-1/pro-apoptotic protein interaction.

Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction

Principle: Fluorescence polarization is a powerful technique to monitor protein-protein interactions in a homogenous solution. A fluorescently labeled peptide derived from the BH3 domain of the pro-apoptotic protein Bim (FAM-Bim) is used as a probe. When unbound in solution, the small FAM-Bim peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger Mcl-1 protein, the rotational motion of the complex is significantly slower, leading to a high fluorescence polarization signal. A test compound that inhibits the Mcl-1/Bim interaction will displace the FAM-Bim peptide, causing a decrease in fluorescence polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.05% Pluronic F-68.

    • Recombinant Human Mcl-1 Protein: Prepare a stock solution in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically around the Kd of the Mcl-1/FAM-Bim interaction.

    • FAM-Bim Peptide: Prepare a stock solution of the fluorescently labeled Bim BH3 peptide in DMSO. The final concentration should be low (e.g., 10-20 nM) to ensure a good assay window.

    • Test Compound: Prepare a serial dilution of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in DMSO.

  • Assay Procedure:

    • In a 384-well, low-volume, black, round-bottom plate, add the test compound at various concentrations.

    • Add the recombinant Mcl-1 protein to each well (except for the "no protein" control).

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add the FAM-Bim peptide to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the FAM fluorophore.

  • Data Analysis:

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the compound concentration.

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of the Mcl-1/FAM-Bim interaction, can be calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).

ParameterRecommended Starting Conditions
Mcl-1 Protein Concentration50 - 100 nM
FAM-Bim Peptide Concentration10 - 20 nM
Compound Concentration Range0.1 nM to 100 µM
Incubation Time1 hour
Assay Volume20 µL
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Principle: SPR is a label-free technology that allows for the real-time monitoring of biomolecular interactions.[12] In this assay, recombinant Mcl-1 protein is immobilized on a sensor chip surface. The test compound is then flowed over the surface. The binding of the compound to the immobilized Mcl-1 causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Experimental Protocol:

  • Ligand Immobilization:

    • Immobilize recombinant human Mcl-1 protein onto a CM5 sensor chip via amine coupling. Aim for a low to medium immobilization level to minimize mass transport effects.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO).

    • Inject the compound dilutions over both the Mcl-1 immobilized and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The kinetic parameters (kon and koff) are determined by fitting the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

ParameterRecommended Conditions
LigandRecombinant Human Mcl-1
Analyte2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Analyte Concentration Range0.1 x KD to 10 x KD (if known, otherwise a broad range)
Flow Rate30 µL/min
Association Time120 - 180 seconds
Dissociation Time300 - 600 seconds

Cell-Based Assays: Demonstrating On-Target Activity and Apoptosis Induction

Cell-based assays are crucial for confirming that the biochemical activity of the compound translates into a desired biological effect in a cellular context. It is important to use cancer cell lines that are known to be dependent on Mcl-1 for survival (e.g., certain multiple myeloma or non-small cell lung cancer lines) and, as a control, cell lines that are not Mcl-1 dependent.

Experimental_Workflow start Start biochemical Biochemical Assays (FP, SPR) start->biochemical Direct Binding cell_viability Cell Viability Assay (MTS/CellTiter-Glo) biochemical->cell_viability Cellular Potency apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) cell_viability->apoptosis Mechanism of Death data_analysis Data Analysis and Interpretation apoptosis->data_analysis end End data_analysis->end

Caption: A streamlined experimental workflow for compound evaluation.

Cell Viability Assay (MTS or CellTiter-Glo®)

Principle: Cell viability assays are used to determine the concentration-dependent effect of the compound on the proliferation and survival of cancer cells. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in the signal indicates a reduction in cell viability.

Experimental Protocol:

  • Cell Seeding:

    • Seed Mcl-1 dependent and independent cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide for 24, 48, or 72 hours. Include vehicle control (DMSO) and untreated control wells.[13]

  • Assay Procedure (MTS):

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]

    • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caspase-3/7 Activation Assay (Caspase-Glo® 3/7)

Principle: Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[14] The Caspase-Glo® 3/7 Assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[14][15]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the cell viability assay. A shorter treatment time (e.g., 6-24 hours) may be optimal for detecting caspase activation.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.[13]

    • Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[13]

    • Measure the luminescence of each well using a luminometer.[13]

  • Data Analysis:

    • Express caspase activity as a fold change relative to the untreated control.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC) to detect apoptotic cells.[16] Propidium iodide (PI) or 7-AAD is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in a 6-well plate with the compound at concentrations around its IC50 value for an appropriate duration (e.g., 24 hours).

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD).

    • Incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Live cells will be negative for both Annexin V and the viability dye.

    • Early apoptotic cells will be Annexin V positive and viability dye negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and the viability dye.

Data Summary and Interpretation

The following table provides a template for summarizing the in vitro data for 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

AssayMcl-1 Dependent Cell Line (e.g., NCI-H929)Mcl-1 Independent Cell Line (e.g., SKBR3)
FP IC50 (µM) N/AN/A
SPR KD (µM) N/AN/A
Cell Viability IC50 (µM)
Caspase-3/7 Activation (Fold Change)
Apoptosis (% Annexin V Positive)

A potent and selective Mcl-1 inhibitor is expected to have a low IC50 in the FP assay and a low KD in the SPR assay. In cell-based assays, it should exhibit a significantly lower IC50 in Mcl-1 dependent cell lines compared to Mcl-1 independent lines, and it should induce a robust increase in caspase-3/7 activity and the percentage of Annexin V positive cells specifically in the Mcl-1 dependent cells.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Mcl-1 is a Gate Keeper Regulating Cell Death in Cancer Cells. SciTechnol. 23 August 2017.
  • Physiological Functions of Mcl-1: Insights From Genetic Mouse Models. Frontiers. 15 July 2021.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Caspase-Glo® 3/7 Assay Protocol.
  • Understanding MCL1: from cellular function and regulation to pharmacological inhibition. John Wiley & Sons, Ltd.
  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • MCL-1 Is a Key Determinant of Breast Cancer Cell Survival: Validation of MCL-1 Dependency Utilizing a Highly Selective Small Molecule Inhibitor. American Association for Cancer Research. 5 August 2015.
  • Annexin V Staining Protocol. BD Biosciences.
  • MCL-1 inhibition in cancer treatment | OTT. Dove Medical Press. 23 October 2018.
  • Application Notes and Protocols for Studying Mcl-1 Dependent Apoptosis with Quinoxalines. Benchchem.
  • MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Captor Therapeutics.
  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. PMC - NIH.
  • Mcl-1 Is a Key Regulator of Apoptosis during CNS Development and after DNA Damage. The Journal of Neuroscience.
  • Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death. Molecular Biology of the Cell. 4 November 2015.
  • Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. PMC.
  • Caspase-Glo® 3/7 3D Assay Technical Manual.
  • Caspase 3/7 Activity. Protocols.io. 1 April 2025.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Tox21.
  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers.
  • Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. Clinical Cancer Research.
  • Caspase-Glo® 3/7 Assay System.
  • MCL-1–dependent leukemia cells are more sensitive to chemotherapy than BCL-2–dependent counterparts. PMC.
  • Displacement of FAM-Bim peptide from human Mcl1 by fluorescence polariz
  • The multiple mechanisms of MCL1 in the regulation of cell fate.
  • Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1. PMC.
  • Development of a high-throughput fluorescence polarization assay for Bcl-x(L). PubMed. 1 August 2002.
  • Abstract 2941: Targeting MCL1-dependent cancers through RNA splicing modulation. American Association for Cancer Research. 1 August 2015.
  • Interaction sites relevant for MCL1 function. (A) Conserved positions...
  • Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv. 14 June 2018.
  • Anti-apoptosis Proteins Mcl-1 and Bcl-xL Have Different p53-Binding Profiles. Biochemistry. 26 August 2013.
  • MCL-1 inhibition in cancer tre
  • Targeting MCL-1 in cancer: current st
  • Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion. PMC.
  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals. 9 March 2014.
  • Spontaneous oligomerization of BAK/BAX is suppressed by hetero-dimerization with MCL-1.
  • Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in p
  • (A) Bcl-2 family dual-channel fluorescence polarization assay schematic...
  • Development of a high-throughput fluorescence polariz
  • Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells. PMC.
  • A novel Mcl1 variant inhibits apoptosis via increased Bim sequestr
  • Mcl-1 interacts with truncated Bid and inhibits its induction of cytochrome c release and its role in receptor-medi
  • Puma(*)
  • Protein Ligand Interactions Using Surface Plasmon Resonance. Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the recrystallization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. As a compound of interest in various research fields, achieving high purity is paramount for reliable downstream applications. This document offers a structured, problem-solving approach grounded in scientific principles to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the recrystallization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

Q1: What is a good starting solvent system for the recrystallization of this compound?

A good starting point for recrystallization is a mixed solvent system of ethyl acetate and a non-polar anti-solvent like petroleum ether or hexanes. This is based on successful recrystallization of structurally similar aromatic acetamides[1]. Ethanol or isopropanol, potentially with water as an anti-solvent, are also viable options to explore, as alcohols are often effective for aromatic compounds[2].

Q2: My compound "oils out" instead of forming crystals. What should I do?

Q3: I am getting a very low yield after recrystallization. How can I improve it?

Low recovery is a frequent issue and can often be traced back to using an excessive amount of solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, make sure the solution is thoroughly cooled, preferably in an ice bath, before filtration to maximize precipitation. Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q4: What are the likely impurities in my crude sample?

The probable impurities in your sample will largely depend on the synthetic route used. A common synthesis for this class of compounds involves a Williamson ether synthesis followed by an amide coupling. Therefore, potential impurities could include:

  • Unreacted Starting Materials: 4-bromo-2-formylphenol and 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Byproducts from Williamson Ether Synthesis: These can arise from competing elimination reactions, especially if secondary or tertiary alkyl halides are involved, though less likely in this specific synthesis[3][4].

  • Byproducts from Amide Formation: Hydrolysis of the acyl chloride starting material can lead to the corresponding carboxylic acid[5].

Understanding these potential impurities can aid in selecting a recrystallization solvent that preferentially keeps them dissolved in the mother liquor.

Troubleshooting In-Depth Recrystallization Issues

This section provides a more detailed, cause-and-effect analysis of common recrystallization problems with actionable solutions.

Problem 1: Persistent "Oiling Out" of the Compound

Root Cause Analysis: This phenomenon typically occurs when the melting point of the solute is lower than the boiling point of the chosen solvent, or when the solution is highly supersaturated with impurities that depress the melting point of the mixture.

Solutions:

  • Solvent System Modification:

    • Lower Boiling Point Solvent: Switch to a solvent or solvent mixture with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C).

    • Mixed Solvent Approach: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethyl acetate or acetone) and then slowly add a "poor," miscible, and lower-boiling anti-solvent (e.g., hexanes or petroleum ether) until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.

  • Controlled Cooling Protocol:

    • Slow Cooling is Crucial: Rapid cooling favors oiling. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.

    • Seeding: Introduce a seed crystal (a small, pure crystal of the desired compound) to the solution just as it starts to become saturated upon cooling. This provides a template for proper crystal lattice formation.

Problem 2: No Crystal Formation Upon Cooling

Root Cause Analysis: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having a moderate solubility even at low temperatures in the chosen solvent.

Solutions:

  • Inducing Crystallization:

    • Scratching Technique: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.

    • Solvent Evaporation: Carefully evaporate some of the solvent to increase the concentration of the solute and induce supersaturation. Reheat to ensure everything is dissolved before attempting to cool again.

  • Re-evaluation of the Solvent System:

    • Solubility Testing: Before a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.

Problem 3: Poor Recovery of the Purified Product

Root Cause Analysis: A significant loss of product during recrystallization is often a result of procedural errors or a suboptimal choice of solvent.

Solutions:

  • Refining the Recrystallization Technique:

    • Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent required to dissolve the crude material. Adding solvent in small portions is key.

    • Efficient Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize the amount of product that crystallizes out.

    • Washing with Ice-Cold Solvent: When washing the filtered crystals, use a very small amount of ice-cold solvent to remove adsorbed impurities without dissolving a significant amount of the product.

  • Mother Liquor Analysis:

    • Second Crop of Crystals: It is sometimes possible to recover more product by concentrating the mother liquor and cooling it again to obtain a second, albeit usually less pure, crop of crystals.

Data Presentation & Experimental Protocols

Table 1: Qualitative Solubility of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (Predicted)

Note: Experimental solubility data for the target compound is not available in the searched literature. The following table is a prediction based on the behavior of similar aromatic acetamides and general solubility principles.

SolventPolarityPredicted Solubility (at Room Temp)Predicted Solubility (at Boiling Point)
WaterHighInsolubleInsoluble
EthanolHighSparingly SolubleSoluble
MethanolHighSparingly SolubleSoluble
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumSparingly SolubleVery Soluble
DichloromethaneMediumSolubleVery Soluble
TolueneLowSparingly SolubleSoluble
HexanesLowInsolubleSparingly Soluble
Experimental Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Experimental Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexanes)
  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a small amount of a cold ethyl acetate/hexanes mixture.

Visualizing the Troubleshooting Workflow

Diagram 1: Decision-Making for Solvent Selection

Solvent_Selection start Start: Crude Product solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_solubility_hot Good Solubility When Hot? solubility_test->good_solubility_hot poor_solubility_cold Poor Solubility When Cold? good_solubility_hot->poor_solubility_cold Yes mixed_solvent Consider for Mixed Solvent System (as 'Good' Solvent) good_solubility_hot->mixed_solvent No single_solvent Use as Single Recrystallization Solvent poor_solubility_cold->single_solvent Yes reject_solvent Reject Solvent poor_solubility_cold->reject_solvent No find_anti_solvent Find Miscible 'Poor' Solvent (Anti-Solvent) mixed_solvent->find_anti_solvent perform_mixed_recrystallization Perform Mixed-Solvent Recrystallization find_anti_solvent->perform_mixed_recrystallization

Caption: A flowchart for selecting an appropriate recrystallization solvent system.

Diagram 2: Troubleshooting Common Recrystallization Issues

Troubleshooting_Workflow start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Compound 'Oiled Out' issue->oiling_out Yes, 'Oiling Out' no_crystals No Crystals Formed issue->no_crystals Yes, No Crystals low_yield Low Yield issue->low_yield Yes, Low Yield success Successful Crystallization issue->success No solution_oiling Reheat, Add More Solvent, Cool Slowly, or Change Solvent System oiling_out->solution_oiling solution_no_crystals Concentrate Solution, Scratch Flask, or Add Seed Crystal no_crystals->solution_no_crystals solution_low_yield Use Less Hot Solvent, Ensure Thorough Cooling, Wash with Cold Solvent low_yield->solution_low_yield solution_oiling->start Retry solution_no_crystals->start Retry solution_low_yield->start Retry

Caption: A workflow for troubleshooting common issues during recrystallization.

References

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.[Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.[Link]

  • MolPort. 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.[Link]

  • NextSDS. N-(4-BROMO-PHENYL)-2-(4-FORMYL-2-METHOXY-PHENOXY)-ACETAMIDE.[Link]

  • PMC. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.[Link]

  • Wikipedia. Williamson ether synthesis.[Link]

Sources

Technical Support Center: Mitigating Debromination in 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide .

Below, you will find a deep-dive mechanistic FAQ, quantitative optimization data, and a self-validating experimental protocol designed to suppress this specific side reaction.

Mechanistic Overview: The Divergence Pathway

Understanding why debromination occurs is the first step to preventing it. The diagram below illustrates the catalytic divergence where the long-lived palladium intermediate is intercepted by a hydride source, leading to the undesired Ar-H byproduct instead of the target Ar-R compound.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + ArBr ArBr Aryl Bromide (Substrate) ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr TransMet Transmetalation (Desired) ArPdBr->TransMet + R-M ArPdH Ar-Pd(II)-H (Side Pathway) ArPdBr->ArPdH Hydride Transfer ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product Hydride Hydride Source (Solvent/Base) Hydride->ArPdH ArPdH->Pd0 Debrom Debrominated Byproduct (Ar-H) ArPdH->Debrom Reductive Elimination

Catalytic cycle showing the divergence between desired cross-coupling and hydrodehalogenation.

Troubleshooting Guide & FAQs

Q1: Why is 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide particularly prone to debromination? A: The structural electronics of your substrate dictate its reactivity. The ortho-formyl group is strongly electron-withdrawing, which significantly accelerates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. However, this same electronic effect stabilizes the resulting Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is rate-limiting (e.g., due to a bulky coupling partner), this long-lived intermediate has ample time to intercept hydride sources in the reaction mixture, leading to hydrodehalogenation 12.

Q2: What are the primary sources of hydrides causing this side reaction? A: Hydrides typically originate from three hidden sources in your reaction matrix:

  • Protic Solvents: Alcohols (e.g., methanol, ethanol) are notorious for undergoing β -hydride elimination to generate Pd-H species and the corresponding aldehyde/ketone 3.

  • Amide Solvents: Solvents like DMF can be oxidized by Pd(II) complexes, releasing hydrides in the process 4.

  • Water & Phosphines: In electron-deficient aryl systems (like your formyl-substituted arene), adventitious water can interact with nucleophilic phosphine ligands to serve as a hydrogen source, generating phosphine oxides and Pd-H 5.

Q3: How should I adjust my solvent and base to minimize debromination? A: Transition strictly to aprotic, non-coordinating solvents such as anhydrous Toluene or 1,4-Dioxane. Avoid strong alkoxide bases (e.g., NaOtBu) which can facilitate β -hydride elimination if any alcohol impurities are present. Instead, utilize mild, anhydrous inorganic bases like finely milled K3​PO4​ or Cs2​CO3​ 2.

Q4: Which ligand class is most effective at suppressing debromination for this substrate? A: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos are highly recommended. These ligands serve a dual purpose: their electron richness accelerates the rate-limiting transmetalation step, while their steric bulk promotes rapid reductive elimination of the desired C-C or C-N bond, effectively outcompeting the slower hydrodehalogenation pathway 15.

Quantitative Optimization Data

To demonstrate the causality of the variables discussed above, the following table summarizes the quantitative impact of reaction parameters on the ratio of desired coupling to debromination for formyl-substituted aryl bromides.

Table 1: Representative Optimization Matrix for Mitigating Debromination

EntrySolvent SystemBaseLigandTemp (°C)Desired Product (%)Debrominated Byproduct (%)
1EtOH / H2​O Na2​CO3​ PPh3​ 8045%35% (High β -hydride elimination)
2DMF K2​CO3​ dppf9055%25% (DMF oxidation to hydride)
31,4-Dioxane K3​PO4​ PPh3​ 8065%15% (Aprotic, but slow transmetalation)
4Anhydrous Toluene Cs2​CO3​ XPhos8092% <2% (Optimized conditions)

Troubleshooting Workflow

Follow this logical progression if you detect >5% debromination in your initial LC-MS traces.

Workflow Start Identify Debromination (>5% Ar-H by LC-MS) Step1 1. Solvent Screen Switch to Aprotic (Toluene/THF) Start->Step1 Step2 2. Base Optimization Use Anhydrous K3PO4 or Cs2CO3 Step1->Step2 Step3 3. Ligand Tuning Evaluate Bulky Biaryl Phosphines Step2->Step3 Step4 4. Temperature Control Lower to 60-80°C Step3->Step4 Success Optimized Coupling (<1% Debromination) Step4->Success

Step-by-step troubleshooting workflow to minimize debromination side reactions.

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is engineered to couple 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide with an arylboronic acid while keeping debromination strictly below 2%. It includes built-in validation checks to ensure system integrity.

Materials Required:

  • Substrate: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, equates to 5 mol% Pd)

  • Ligand: XPhos (10 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 equiv, finely milled)

  • Solvent: Anhydrous Toluene (sparged with Argon for 30 mins)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, arylboronic acid, and anhydrous K3​PO4​ . Evacuate and backfill the tube with Argon (repeat 3 times).

  • Catalyst Loading: Inside an argon-filled glovebox (or under a strict stream of Argon on the bench), add Pd2​(dba)3​ and XPhos.

  • Solvent Addition & Validation Check 1: Add the sparged anhydrous Toluene (0.1 M relative to substrate) via syringe.

    • Validation Check 1: Stir at room temperature for 10 minutes. The solution should transition from dark purple/red (dba complex) to a distinct red/orange hue, validating the formation of the active Pd(0)-XPhos complex before heating.

  • Reaction Execution: Seal the tube and transfer to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well suspended.

  • In-Process Control (IPC) & Validation Check 2: After 1 hour, briefly remove the flask from the heat. Withdraw a 10 µL aliquot via a degassed syringe, quench into 1 mL of wet ethyl acetate, and analyze via LC-MS.

    • Validation Check 2: Calculate the UV peak area ratio of Product to Debrominated Byproduct. If the ratio is > 20:1, the anhydrous environment was successfully maintained. Proceed with heating. If the ratio is < 10:1, halt the reaction; your solvent or base contains adventitious water/hydride sources.

  • Workup: Upon completion (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and phosphate salts.

  • Validation Check 3 (Mass Balance): Concentrate the filtrate in vacuo. The crude mass should account for >95% of the theoretical mass of the product plus any unreacted starting material. A significant loss of mass indicates volatile byproduct formation (severe debromination).

References

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. 1

  • Preventing debromination in subsequent reaction steps - Benchchem.2

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). 3

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. 4

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications.5

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-(4-Bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide vs. Traditional Bromosalicylaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers struggling with the chemoselectivity and reactivity bottlenecks of unprotected halogenated salicylaldehydes. While 5-bromosalicylaldehyde is a ubiquitous building block in pharmaceutical synthesis and materials science, its free phenolic hydroxyl group introduces significant electronic and coordination challenges during transition-metal catalysis and nucleophilic additions.

This guide provides an in-depth, objective comparison between the highly functionalized derivative 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound A ) and its unprotected or simply alkylated counterparts. By analyzing the causality behind their reactivity differences, we can establish robust, self-validating protocols for your synthetic workflows.

Structural & Electronic Dynamics: The Causality of Reactivity

To understand the performance of Compound A, we must first analyze the electronic liabilities of the parent compound, 5-bromosalicylaldehyde[1].

The Phenoxide Liability

In standard cross-coupling (e.g., Suzuki-Miyaura) or condensation (e.g., Knoevenagel) conditions, basic additives (like K2​CO3​ or piperidine) are required. Under these conditions, the free hydroxyl group of 5-bromosalicylaldehyde deprotonates to form a phenoxide anion. This phenoxide exerts a powerful electron-donating resonance effect ( +R ) across the aromatic ring[2].

  • Effect on the Aryl Bromide: The increased electron density significantly raises the activation energy required for the oxidative addition of Pd(0) into the C−Br bond, stalling cross-coupling reactions.

  • Effect on the Aldehyde: The +R effect delocalizes electron density into the formyl carbonyl, drastically reducing its electrophilicity and slowing down nucleophilic attack.

The O-Alkylation Solution

Compound A bypasses these issues through O-alkylation. By converting the phenol into an ether linkage bearing a bulky, electron-rich N -(4-methoxyphenyl)acetamide moiety, phenoxide formation is entirely prevented[3]. The ether oxygen is far less electron-donating than a phenoxide, restoring the rapid oxidative addition kinetics of the aryl bromide and maintaining the high electrophilicity of the aldehyde. Furthermore, the bulky amide tail provides steric shielding that prevents unwanted catalyst chelation, a common failure mode with simpler 2-hydroxybenzaldehydes[2].

G cluster_0 Unprotected 5-Bromosalicylaldehyde cluster_1 Compound A (O-Alkylated) A Base Addition B Phenoxide Anion (+R Effect) A->B C Slow Pd(0) Oxidative Addition & Deactivated Aldehyde B->C D Base Addition E Stable Ether Linkage (No Phenoxide) D->E F Fast Pd(0) Insertion & Highly Electrophilic Aldehyde E->F

Fig 1. Electronic influence of O-alkylation on cross-coupling and nucleophilic addition.

Comparative Performance Data

The following tables summarize the quantitative reactivity differences based on standardized benchmarking conditions.

Table 1: Suzuki-Miyaura Cross-Coupling Efficiency

Conditions: 1.0 eq aryl bromide, 1.2 eq phenylboronic acid, 5 mol% catalyst, 2.0 eq base, 1,4-Dioxane/H₂O (4:1).

SubstrateCatalyst SystemTempTimeYield (%)Mechanistic Observation
5-Bromosalicylaldehyde Pd(PPh3​)4​ / Na2​CO3​ 100°C12h65%Phenoxide formation impedes oxidative addition; high temp required.
Simple O-Alkyl (e.g., methoxy) Pd(dppf)Cl2​ / K2​CO3​ 80°C6h82%Improved reactivity; however, lacks the crystallizing properties of amides.
Compound A Pd(dppf)Cl2​ / K2​CO3​ 80°C4h94% Optimal oxidative addition; bulky amide prevents catalyst sequestration.
Table 2: Aldehyde Electrophilicity (Knoevenagel Condensation)

Conditions: 1.0 eq aldehyde, 1.1 eq malononitrile, 10 mol% piperidine, EtOH, 80°C.

SubstrateTimeYield (%)Mechanistic Observation
5-Bromosalicylaldehyde 8h55%Aldehyde deactivated by +R effect of phenoxide in basic ethanol.
Compound A 2h96% High electrophilicity maintained; rapid, clean condensation.

Self-Validating Experimental Protocols

To ensure reproducibility, I advocate for "self-validating" protocols. These workflows incorporate internal checks (like inert internal standards) so that if a reaction fails, the analytical data immediately isolates the root cause (e.g., catalyst deactivation vs. substrate degradation).

Protocol: Chemoselective Suzuki-Miyaura Coupling of Compound A

Rationale for Catalyst Choice: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates rapid reductive elimination, minimizing potential side reactions with the formyl group, while the bidentate dppf ligand resists displacement by the amide oxygen of Compound A.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine Compound A (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol), and anhydrous K2​CO3​ (2.0 mmol).

  • Internal Standard Addition (Validation Step): Add exactly 0.5 mmol of dodecane. Causality: Dodecane is inert. Tracking the ratio of Compound A to dodecane via GC-MS allows you to calculate absolute conversion regardless of extraction efficiency during workup.

  • Solvent Addition & Degassing: Add 5 mL of a degassed 1,4-Dioxane/ H2​O (4:1) mixture. Perform three Freeze-Pump-Thaw cycles. Causality: Pd(0) intermediates are highly sensitive to oxygen. Degassing prevents catalyst death and the oxidative homocoupling of the boronic acid.

  • Reaction & Aliquot Tracking: Heat the mixture to 80°C. At t=1h, remove a 50 µL aliquot under inert gas, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

  • Workup: Upon full conversion (typically 4h), cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). The bulky N -(4-methoxyphenyl)acetamide group renders the product highly lipophilic, ensuring excellent partitioning into the organic layer.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow N1 1. Reagent Assembly Compound A + Arylboronic Acid N2 2. Catalyst System Pd(dppf)Cl2 (5 mol%) + K2CO3 N1->N2 N3 3. Deoxygenation Freeze-Pump-Thaw (3 Cycles) N2->N3 N4 4. Reaction Execution 80°C, 1,4-Dioxane/H2O (4:1) N3->N4 N5 N5 N4->N5

Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of Compound A.

Conclusion

Replacing 5-bromosalicylaldehyde with 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is not merely a protecting-group strategy; it is a fundamental reactivity upgrade. By neutralizing the detrimental electronic effects of the phenoxide anion, researchers can achieve near-quantitative yields in cross-coupling and condensation reactions under significantly milder conditions. The added steric bulk and crystallinity provided by the N -(4-methoxyphenyl)acetamide tail further streamline purification, making it a superior building block for complex library synthesis.

References

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids ResearchG
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde Benchchem
  • 2-(4-bromo-2-formylphenoxy)-N-(3-methylisoxazol-5-yl)acetamide - PubChem(Representative structural class data)

Sources

A Comparative Guide to the LC-MS Purity Validation of Synthesized 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of the title compound. We will explore the causality behind methodological choices, compare its performance against orthogonal techniques like HPLC-DAD and qNMR, and present the supporting data and protocols required for robust, self-validating analysis in a research and development setting.

The Central Role of LC-MS: A Synergy of Separation and Identification

LC-MS has become the workhorse of purity analysis in modern chemistry for two principal reasons: its high separation efficiency and its definitive identification power.[1][2] High-Performance Liquid Chromatography (HPLC) separates the target compound from impurities based on their differential interactions with a stationary phase.[1] The Mass Spectrometer (MS) then serves as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the eluting molecules, which provides unequivocal confirmation of the compound's identity and molecular weight.[2] This dual capability is crucial, as it can distinguish between the main compound and impurities that might co-elute (exit the chromatography column at the same time) in a simpler HPLC-UV setup.[2]

For a molecule like 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (MW: 364.19 g/mol , Formula: C16H14BrNO4), LC-MS not only confirms the presence of the target mass but also reveals the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), adding a further layer of identity confirmation.[3]

Anticipating Potential Impurities

A robust validation method must be able to separate and detect likely impurities. Based on a common synthetic route for this class of molecule (Williamson ether synthesis followed by amidation), we can anticipate several process-related impurities:

  • Unreacted Starting Materials: 4-bromo-2-hydroxybenzaldehyde and 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Side-Reaction Products: Impurities arising from over-alkylation or hydrolysis of the amide bond.

  • Residual Solvents and Reagents: Though typically analyzed by GC or specific NMR methods, highly non-volatile reagents may be observed.

Experimental Protocol: LC-MS Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the instrument is performing correctly before sample analysis, as mandated by international guidelines.[4][5]

Step 1: System Suitability Test (SST)

The objective is to verify that the chromatographic system is adequate for the intended analysis.[4]

  • Prepare SST Solution: Create a solution containing the synthesized compound (~0.1 mg/mL) and spike it with anticipated impurities (e.g., starting materials) at a low concentration (~0.001 mg/mL).

  • Injection and Analysis: Perform five replicate injections of the SST solution using the LC-MS method detailed below.

  • Acceptance Criteria:

    • The resolution between the main peak and the closest eluting impurity peak should be >2.0.

    • The relative standard deviation (%RSD) for the peak area of the main compound across the five injections should be ≤2.0%.[6]

    • Tailing factor for the main compound peak should be between 0.8 and 1.5.

Step 2: Sample Analysis Protocol
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile/Water 1:1) to a final concentration of 0.5 mg/mL.

  • LC-MS Parameters:

    • Instrument: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • MS Source (ESI): Positive Ion Mode.

    • Scan Range: 100 – 600 m/z.

    • Key Ions to Monitor:

      • [M+H]⁺: ~365.0 m/z and ~367.0 m/z (due to Br isotopes).

      • [M+Na]⁺ Adduct: ~387.0 m/z and ~389.0 m/z.[8]

      • [M+K]⁺ Adduct: ~403.0 m/z and ~405.0 m/z.[8]

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Confirm the identity of the main peak by verifying its mass spectrum shows the expected [M+H]⁺ ions and bromine isotopic pattern.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep 1. Prepare Sample (0.5 mg/mL) SampleInject 4. Inject Sample SamplePrep->SampleInject SSTPrep 2. Prepare SST Solution (Spiked with Impurities) SSTInject 3. Inject SST (5x) Verify System Performance SSTPrep->SSTInject LC 5. LC Separation (C18 Column, Gradient Elution) SampleInject->LC MS 6. ESI-MS Detection (Positive Ion Mode, m/z 100-600) LC->MS TIC 7. Generate Total Ion Chromatogram (TIC) MS->TIC MassSpec 8. Analyze Mass Spectrum (Confirm M+H, Br Isotopes) MS->MassSpec PurityCalc 9. Calculate Purity (Area % Normalization) TIC->PurityCalc MassSpec->PurityCalc Report 10. Final Report PurityCalc->Report

Caption: A standard workflow for LC-MS purity validation.

Orthogonal Techniques for Comprehensive Validation

Relying on a single analytical method is insufficient for definitive purity determination. Regulatory bodies and best scientific practices advocate for the use of orthogonal methods—techniques that measure the same attribute using different physical principles—to provide a more complete and trustworthy purity profile.[9]

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)

HPLC-DAD is a robust technique that provides quantitative data based on the absorption of UV-Vis light by the analyte and its impurities.

  • Principle: Separates compounds like LC-MS, but detection is based on UV absorbance. A Diode Array Detector (DAD) collects a full UV-Vis spectrum for each point in the chromatogram, which can help in peak identification and co-elution assessment.

  • Strengths: Excellent for precise quantification of known, UV-active impurities when reference standards are available. It is often more reproducible for quantification than MS detection.

  • Weaknesses: Cannot identify unknown impurities, as it provides no molecular weight information. It is also blind to impurities that lack a UV chromophore.[9]

Protocol Snippet (Key Differences from LC-MS):

  • Instrument: HPLC with a DAD detector.

  • Detection: Monitor multiple wavelengths (e.g., 254 nm, 280 nm) and extract the full spectrum for the main peak to confirm its UV profile.

  • Purity Calculation: Typically based on area percent normalization at a single, appropriate wavelength.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without needing a reference standard of the compound itself.[9][10]

  • Principle: Measures the absolute concentration of a molecule by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and concentration.

  • Strengths: Provides an "absolute" purity value (mass/mass %). It is invaluable for detecting non-UV active impurities (like water or residual solvents) and provides structural information about any detected impurities.[9]

  • Weaknesses: Lower sensitivity compared to LC-MS, making it less suitable for detecting trace-level impurities (<0.1%). Signal overlap in complex molecules can complicate quantification.

Protocol Snippet:

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Purity Calculation: Compare the integral of a well-resolved proton signal from the target compound to the integral of a known proton signal from the internal standard.

Head-to-Head Comparison of Purity Validation Techniques

The choice of analytical technique depends on the specific question being asked. For comprehensive validation, a combination of these methods is ideal.

FeatureLC-MSHPLC-DADqNMR
Primary Goal Identification & QuantificationQuantificationAbsolute Quantification & Structure
Sensitivity Very High (ppb-ppt)[11]High (ppm)Moderate (low % level)[9]
Specificity Very High (based on m/z)[1]Moderate (based on UV spectrum)High (based on chemical shift)
Impurity ID Excellent (provides MW)Poor (requires standards)Good (provides structural clues)
Quantitation Semi-quantitative (area %)Highly Quantitative (area %)Absolute Quantitative (mass %)[10]
Detects Non-Chromophoric Impurities? YesNo[9]Yes
Throughput HighHighModerate
Logical Framework for Method Selection

Method_Selection cluster_screening Initial Screening & ID cluster_quant Precise Quantification cluster_absolute Absolute Purity & Non-UV Start Purity Validation Goal Screening Need to confirm identity and detect unknown impurities? Start->Screening Quant Need precise quantification of known impurities? Screening->Quant No LCMS Use LC-MS Screening->LCMS Yes Absolute Need absolute purity value or to detect non-UV active impurities? Quant->Absolute No HPLCDAD Use HPLC-DAD Quant->HPLCDAD Yes qNMR Use qNMR Absolute->qNMR Yes

Caption: Decision logic for selecting the appropriate purity analysis technique.

Conclusion: An Integrated Approach for Unimpeachable Data

For the definitive purity validation of a newly synthesized compound like 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a single method is insufficient. The recommended strategy is a tripartite approach:

  • Primary Analysis with LC-MS: To confirm the molecular weight, identify the bromine isotope pattern, and create a comprehensive profile of all detectable impurities.

  • Orthogonal Quantification with HPLC-DAD: To provide robust and reproducible quantification of the main component and any major UV-active impurities.

  • Absolute Purity Confirmation with qNMR: To establish an absolute purity value and ensure the absence of significant non-UV active or non-ionizable impurities.

By integrating the qualitative power of LC-MS with the quantitative strengths of HPLC-DAD and qNMR, researchers can build a self-validating and unimpeachable purity profile. This rigorous, multi-faceted approach ensures that subsequent biological and developmental studies are based on a compound of known and trusted quality, upholding the principles of scientific integrity and accelerating the path to discovery.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Emery Pharma.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Pharmaceuticals.
  • Method Validation Guidelines | BioPharm International.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • HPLC vs.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.
  • Head-to-Head Comparison of Ultra-High-Performance Liquid Chromatography with Diode Array Detection versus Quantitative Nuclear Magnetic Resonance for the Quantitative Analysis of the Silymarin Complex in Silybum marianum Fruit Extracts. (2016, January 23).
  • N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. Sigma-Aldrich.
  • 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. Molport.
  • Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. (2023, September 1). PubMed.
  • Common ESI Mass Spectrometry Adducts. (2024, January 22). Scribd.

Sources

Unambiguous Structural Validation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, confirming the exact regiochemistry of multi-ring systems separated by heteroatoms is a critical analytical bottleneck. For the molecule 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide , traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) leave unacceptable margins of error regarding the specific connectivity of the ether and amide linkages.

As an Application Scientist, I advocate for the deployment of a comprehensive 2D NMR suite (COSY, HSQC, HMBC, NOESY) as the definitive standard for structural validation. This guide provides an objective comparison of analytical methodologies, detailing the mechanistic logic and step-by-step protocols required to create a self-validating structural proof.

The Analytical Challenge: Bridging the Heteroatom Gaps

The structure of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide consists of three distinct carbon domains:

  • A 4-bromo-2-formylphenoxy ring.

  • An acetamide linker (–CH₂–C(=O)–NH–).

  • A 4-methoxyphenyl (anisidine) ring.

Relying solely on 1D ¹H and ¹³C NMR allows for the identification of functional groups (the aldehyde proton at ~10 ppm, the amide carbonyl at ~165 ppm, and the isolated methylene at ~4.5 ppm). However, 1D NMR cannot bridge the oxygen and nitrogen heteroatoms to prove how these domains are connected. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and molecular formula, but cannot rule out positional isomers (e.g., the acetamide chain mistakenly linked to the formyl oxygen). To achieve absolute certainty, we must employ multidimensional correlation experiments that map both through-bond and through-space interactions[1].

Comparative Analysis: 2D NMR Suite vs. Traditional Alternatives

To objectively evaluate the best approach for structural elucidation, the table below compares the comprehensive 2D NMR suite against traditional analytical alternatives.

Analytical CapabilityTraditional Approach (1D NMR + LC-HRMS)Comprehensive 2D NMR Suite (HSQC, HMBC, NOESY)X-Ray Crystallography
Molecular Weight & Formula Excellent (Exact mass via HRMS)N/A (Requires complementary MS)Excellent
Functional Group Identification Good (Chemical shift inference)Excellent (Direct C-H correlation via HSQC)Excellent
Regiochemistry & Linkage Poor (Ambiguous connectivity across O/N)Excellent (Unambiguous 3-bond mapping via HMBC)Excellent
Spatial Proximity / Conformation NoneExcellent (Solution-state dynamics via NOESY)Excellent (Solid-state only)
Sample Requirements Low (~1 mg), Solution stateModerate (5-10 mg), Solution stateHigh (Requires high-quality single crystal)
Time-to-Result Fast (< 1 hour)Moderate (4-8 hours) Slow (Days to weeks)

Mechanistic Logic: Designing a Self-Validating System

To construct a self-validating proof of the molecule, we must utilize specific 2D NMR pulse sequences to answer targeted structural questions. The methodology relies on the complementary nature of1[1].

  • HSQC (Heteronuclear Single Quantum Coherence): We use a multiplicity-edited HSQC to directly map protons to their parent carbons. This instantly isolates the methylene group (–CH₂–) from the methoxy group (–OCH₃) by phase differentiation (CH₂ appears inverted relative to CH/CH₃)[2].

  • HMBC (Through-Bond Connectivity): HMBC is the critical experiment for bridging the heteroatoms. By optimizing the long-range coupling delay for 8 Hz (the standard ³J_CH coupling constant), we can observe the methylene protons correlating across the ether oxygen to the C1 carbon of the phenoxy ring, and across the amide bond to the carbonyl carbon[2].

  • NOESY (Through-Space Validation): To ensure the HMBC correlations are not artifacts, NOESY provides orthogonal, through-space validation. A mixing time of 500 ms allows for dipole-dipole cross-relaxation, revealing spatial proximity (< 5 Å) between the methylene protons and the H6 proton of the phenoxy ring[3].

HMBC_NOESY_Logic Aldehyde Formyl Proton (-CHO) Phenoxy Phenoxy Ring (C1-C6) Aldehyde->Phenoxy HMBC (3-bond to C1/C3) Methylene Acetamide Methylene (-CH2-) Methylene->Phenoxy HMBC (3-bond to C1) NOESY (to H6) Carbonyl Amide Carbonyl (C=O) Methylene->Carbonyl HMBC (2-bond to C=O) Amine Amide Proton (-NH-) Amine->Carbonyl HMBC (2-bond to C=O) Anisidine Methoxyphenyl Ring (C1'-C6') Amine->Anisidine HMBC (3-bond to C2'/C6') NOESY (to H2'/H6')

Caption: Key HMBC and NOESY correlations bridging the heteroatom linkages in the target molecule.

Experimental Protocol: The 2D NMR Workflow

The following step-by-step methodology details the acquisition parameters required to generate high-fidelity 2D NMR data for this specific class of phenoxyacetamides. These parameters are optimized for a 500 MHz spectrometer equipped with a cryoprobe, ensuring maximum sensitivity for sub-milligram structural elucidation[4].

NMR_Workflow A Sample Prep (5-10mg in CDCl3) B 1D Scans (1H & 13C SW setup) A->B C 2D Acquisition (HSQC, HMBC, NOESY) B->C D Data Integration (Cross-peak mapping) C->D E Structural Validation D->E

Caption: Standardized workflow for 2D NMR structural validation of acetamide derivatives.

Step 1: Sample Preparation
  • Weigh exactly 5–10 mg of the synthesized 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

  • Dissolve the sample completely in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D). CDCl₃ is preferred over DMSO-d₆ to minimize solvent viscosity, which can artificially broaden NOESY cross-peaks.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present.

Step 2: 1D Baseline Acquisition

Acquire standard ¹H and ¹³C NMR spectra. Use these spectra to define the exact Spectral Width (SW) for the F1 and F2 dimensions in the subsequent 2D experiments. Narrowing the SW to strictly encompass the observed peaks (e.g., 0–11 ppm for ¹H, 0–200 ppm for ¹³C) drastically improves digital resolution in the indirect dimension.

Step 3: Multiplicity-Edited HSQC Acquisition
  • Pulse Program: hsqcedetgpsisp2.3 (Phase-sensitive, gradient-edited)[2].

  • Causality: This specific sequence distinguishes the –CH₂– group (negative phase, red cross-peak) from the –OCH₃ and aromatic –CH– groups (positive phase, blue cross-peaks).

  • Parameters:

    • ¹J(C,H) Coupling Constant: Optimized for 145 Hz.

    • Increments: 256 in t₁.

    • Scans: 4–8 per increment.

Step 4: Gradient-Selected HMBC Acquisition
  • Pulse Program: hmbcgplpndqf[2].

  • Causality: Suppresses one-bond correlations to reveal strictly 2-bond and 3-bond carbon-proton connectivity.

  • Parameters:

    • Long-Range Coupling (ⁿJ_CH): Optimized for 8 Hz. This is the exact frequency required to efficiently transfer magnetization from the methylene protons across the ether oxygen to the C1 aromatic carbon.

    • Increments: 400 in t₁ (High resolution required to separate dense aromatic carbon signals).

    • Scans: 16 per increment.

Step 5: Phase-Sensitive NOESY Acquisition
  • Pulse Program: noesygpph[3].

  • Causality: Maps through-space proximity. Essential for confirming the stereochemical orientation of the anisidine ring relative to the rigid acetamide plane.

  • Parameters:

    • Mixing Time (d8): 500 ms. Crucial Note: Do not exceed 800 ms, as spin-diffusion will cause secondary magnetization transfers, leading to false-positive spatial correlations.

    • Increments: 256 in t₁.

    • Scans: 16 per increment.

Conclusion

Validating the structural integrity of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide requires moving beyond the inferential data of 1D NMR and MS. By implementing a self-validating 2D NMR suite, researchers can definitively map the heteroatom linkages via HMBC and confirm spatial geometries via NOESY. This approach eliminates structural ambiguity, ensuring the highest level of scientific integrity before advancing the molecule in drug development pipelines.

Sources

A Senior Application Scientist's Guide to Differentiating Polymorphs of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can profoundly influence critical drug product attributes such as solubility, bioavailability, stability, and manufacturability.[1][2][3][4] Consequently, the comprehensive characterization of polymorphic forms is a regulatory expectation and a scientific necessity for robust drug development.[2] This guide provides an in-depth comparison of hypothetical polymorphs of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a novel API, utilizing Differential Scanning Calorimetry (DSC) as the primary analytical tool.

The Significance of Polymorphic Screening

Different polymorphs of the same API can exhibit distinct physicochemical properties.[3][4][5] For instance, a metastable form may possess higher solubility and a faster dissolution rate, potentially leading to enhanced bioavailability.[3] However, this metastable form could also be more prone to converting to a more stable, less soluble form over time, impacting the drug product's shelf-life and therapeutic efficacy.[6] Therefore, identifying and characterizing all accessible polymorphic forms early in development is a critical risk-mitigation strategy.[7]

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is an indispensable tool for identifying and characterizing polymorphs by detecting thermal events such as melting, crystallization, and solid-solid transitions.[6][9][10]

A Comparative Study of Hypothetical Polymorphs: Form A and Form B

For the purpose of this guide, we will consider two hypothetical polymorphs of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, designated as Form A and Form B. These forms are assumed to have been generated through different crystallization conditions.

Experimental Protocol: DSC Analysis

A detailed and robust DSC methodology is crucial for obtaining reliable and reproducible data. The following protocol outlines the key steps for the analysis of Form A and Form B.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer Pyris 6 DSC, TA Instruments Q-Series) equipped with a refrigerated cooling system.[6]

  • Aluminum sample pans and lids.

  • A microbalance for accurate sample weighing.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the polymorph sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Purge: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to provide a reproducible and inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for good resolution of thermal events.

  • Data Acquisition: Record the heat flow as a function of temperature.

Diagram of the DSC Experimental Workflow:

DSC Experimental Workflow Figure 1: DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh 1. Weigh 3-5 mg of Polymorph seal 2. Seal in Aluminum Pan weigh->seal Hermetic Sealing purge 3. Purge with Nitrogen seal->purge Load into DSC program 4. Execute Thermal Program (25°C to 250°C at 10°C/min) purge->program Start Experiment acquire 5. Acquire Heat Flow Data program->acquire Real-time Monitoring analyze 6. Analyze Thermogram acquire->analyze Identify Thermal Events Polymorph Stability Figure 2: Relationship Between Thermal Properties and Stability cluster_A Form A (Metastable) cluster_B Form B (Stable) A_mp Lower Melting Point (168.7 °C) A_stab Lower Thermodynamic Stability A_mp->A_stab A_hf Lower Enthalpy of Fusion (85.3 J/g) A_hf->A_stab A_sol Higher Solubility (Predicted) A_stab->A_sol B_stab Higher Thermodynamic Stability A_stab->B_stab Conversion upon energy input B_mp Higher Melting Point (183.1 °C) B_mp->B_stab B_hf Higher Enthalpy of Fusion (102.7 J/g) B_hf->B_stab B_sol Lower Solubility (Predicted) B_stab->B_sol

Caption: This diagram illustrates the correlation between the thermal properties observed by DSC and the thermodynamic stability of the hypothetical polymorphs.

Conclusion and Recommendations

This guide demonstrates the utility of Differential Scanning Calorimetry in the critical task of differentiating and characterizing polymorphs of an active pharmaceutical ingredient. Based on our hypothetical comparative analysis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, Form B is identified as the more stable polymorph due to its higher melting point and greater enthalpy of fusion.

For drug development professionals, these findings would have significant implications. While the metastable Form A might offer initial advantages in terms of solubility, its propensity for conversion to the stable Form B presents a substantial risk to product quality and performance. Therefore, Form B would be the recommended polymorph for further development, ensuring long-term stability and consistent therapeutic outcomes. It is imperative that comprehensive polymorphic screening, utilizing techniques like DSC, is conducted for any new API to ensure the selection of the optimal solid form for development. [7]

References

  • PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds. PreScouter. Available at: [Link]

  • PerkinElmer. Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. Available at: [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. Available at: [Link]

  • TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. Available at: [Link]

  • Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Fiveable. Available at: [Link]

  • Mettler Toledo. Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. Available at: [Link]

  • Tong, P., et al. (2004). An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. International Journal of Pharmaceutics, 275(1-2), 113-124. Available at: [Link]

  • Shimadzu. Polymorphism of Drugs. Shimadzu. Available at: [Link]

  • CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC. Available at: [Link]

  • SlidePlayer. Polymorphism in Pharmaceutical Products. SlidePlayer. Available at: [Link]

  • Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 180-181, 26-34. Available at: [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]

  • Price, S. L. (2003). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design, 3(6), 1021-1026. Available at: [Link]

  • Materials Today. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Materials Today. Available at: [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. PharmaCores. Available at: [Link]

  • UCSB MRL. Interpreting DSC Data. UCSB Materials Research Laboratory. Available at: [Link]

  • Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. Available at: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]

  • Li, Y., et al. (2011). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]

  • NextSDS. N-(4-BROMO-PHENYL)-2-(4-FORMYL-2-METHOXY-PHENOXY)-ACETAMIDE. NextSDS. Available at: [Link]

  • MolPort. 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. MolPort. Available at: [Link]

  • Jasinski, J. P., et al. (2012). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o438. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1929. Available at: [Link]

  • ResearchGate. DSC Curves of Polymorphic Forms of Various Drug Substances. ResearchGate. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.